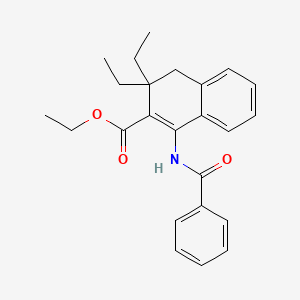![molecular formula C23H26BrN3OS B5016911 3-[(3-Bromophenyl)methylsulfanyl]-5-[(4-cyclohexylphenoxy)methyl]-4-methyl-1,2,4-triazole](/img/structure/B5016911.png)
3-[(3-Bromophenyl)methylsulfanyl]-5-[(4-cyclohexylphenoxy)methyl]-4-methyl-1,2,4-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(3-Bromophenyl)methylsulfanyl]-5-[(4-cyclohexylphenoxy)methyl]-4-methyl-1,2,4-triazole is a complex organic compound that features a triazole ring, a bromophenyl group, a cyclohexylphenoxy group, and a methylsulfanyl group
Métodos De Preparación
The synthesis of 3-[(3-Bromophenyl)methylsulfanyl]-5-[(4-cyclohexylphenoxy)methyl]-4-methyl-1,2,4-triazole typically involves multiple steps. One common synthetic route starts with the preparation of the bromophenylmethylsulfanyl intermediate. This intermediate is then reacted with a cyclohexylphenoxy compound under specific conditions to form the final triazole product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as palladium complexes .
Análisis De Reacciones Químicas
This compound can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents like lithium aluminum hydride.
Aplicaciones Científicas De Investigación
3-[(3-Bromophenyl)methylsulfanyl]-5-[(4-cyclohexylphenoxy)methyl]-4-methyl-1,2,4-triazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has potential as a bioactive compound in the study of enzyme inhibition and protein interactions.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The triazole ring and the bromophenyl group are crucial for this interaction, as they provide the necessary binding affinity and specificity .
Comparación Con Compuestos Similares
Similar compounds include other triazole derivatives with different substituents on the triazole ring. For instance:
3-[(3-Bromophenyl)methylsulfanyl]-4-methyl-1,2,4-triazole: Lacks the cyclohexylphenoxy group, which may result in different biological activities.
5-[(4-Cyclohexylphenoxy)methyl]-4-methyl-1,2,4-triazole: Lacks the bromophenylmethylsulfanyl group, which may affect its chemical reactivity and biological properties.
Propiedades
IUPAC Name |
3-[(3-bromophenyl)methylsulfanyl]-5-[(4-cyclohexylphenoxy)methyl]-4-methyl-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26BrN3OS/c1-27-22(25-26-23(27)29-16-17-6-5-9-20(24)14-17)15-28-21-12-10-19(11-13-21)18-7-3-2-4-8-18/h5-6,9-14,18H,2-4,7-8,15-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISMVIYHWMURVFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC2=CC(=CC=C2)Br)COC3=CC=C(C=C3)C4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26BrN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{2-[1-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-4-piperidinyl]ethyl}acetamide](/img/structure/B5016840.png)
![Diethyl 5-[[2-(azepan-1-yl)acetyl]amino]-3-methylthiophene-2,4-dicarboxylate;oxalic acid](/img/structure/B5016848.png)

![4-({2-[(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenoxy}methyl)benzoic acid](/img/structure/B5016866.png)
![5-[[4-[2-(2,6-Dimethylphenoxy)ethoxy]-3-ethoxyphenyl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B5016869.png)
![2-(4-CHLOROPHENYL)-1-[4-(4-NITROPHENYL)PIPERAZIN-1-YL]ETHAN-1-ONE](/img/structure/B5016880.png)


![(5E)-3-{[(2,5-Dimethylphenyl)amino]methyl}-5-[(2-fluorophenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B5016891.png)
![1-[(2-Methoxyphenyl)methyl]-5-(oxazinane-2-carbonyl)piperidin-2-one](/img/structure/B5016903.png)
![2-[(5-METHOXY-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]-N-PHENYLACETAMIDE](/img/structure/B5016908.png)
![N-(1-{1-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-3-phenoxypropanamide](/img/structure/B5016916.png)
![2-[1-(3-Methoxyphenyl)-3-oxo-3-phenylpropyl]cyclohexan-1-one](/img/structure/B5016917.png)
